Lilopristone

Descripción

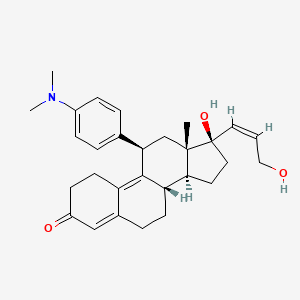

Structure

3D Structure

Propiedades

IUPAC Name |

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOWGILQXUPXEW-FUSOFXSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034575 | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97747-88-1 | |

| Record name | Lilopristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilopristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LILOPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lilopristone (ZK-98734): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lilopristone (developmental code name ZK-98734) is a synthetic steroidal compound that functions as a potent antagonist of the progesterone receptor.[1] Developed by Schering AG, its primary mechanism of action involves competitive binding to the progesterone receptor, thereby inhibiting the physiological effects of progesterone. This activity makes it effective in inducing menstruation, preventing embryo implantation (nidation), and terminating early pregnancy.[1] While it also possesses antiglucocorticoid properties, this activity is markedly reduced compared to its structural analog, mifepristone.[2] this compound exhibits high specificity for the progesterone receptor with minimal to no binding affinity for estrogen, androgen, or mineralocorticoid receptors. This technical guide provides an in-depth review of the molecular mechanism, physiological effects, and pharmacological profile of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Progesterone Receptor Antagonism

The primary pharmacological effect of this compound is its competitive antagonism at the progesterone receptor (PR). Progesterone, the natural ligand, is essential for the establishment and maintenance of pregnancy, primarily by preparing the uterine endometrium for implantation and suppressing uterine contractility.

This compound's mechanism involves the following key steps:

-

Competitive Binding: this compound binds with high affinity to the intracellular progesterone receptor, directly competing with and displacing endogenous progesterone.[3]

-

Receptor Conformation Change: Upon binding, this compound induces a conformational change in the progesterone receptor that is distinct from the change induced by an agonist.

-

Impaired Gene Transcription: This antagonist-bound receptor complex is unable to efficiently recruit coactivators and initiate the transcription of progesterone-responsive genes. This blockage of gene expression prevents the downstream cellular effects necessary for pregnancy maintenance.

-

Endometrial Effects: The blockade of progesterone signaling at the endometrium leads to a loss of decidual support, increased uterine contractility, and eventual shedding of the endometrial lining, resulting in menstruation or termination of pregnancy.[1]

Signaling Pathway

The normal signaling pathway of progesterone involves binding to its cytoplasmic receptor, translocation of the hormone-receptor complex to the nucleus, and initiation of gene transcription. This compound disrupts this pathway by forming an inactive complex with the receptor, which fails to properly initiate transcription.

Secondary Mechanism: Antiglucocorticoid Activity

Like many progesterone receptor antagonists, this compound also exhibits binding affinity for the glucocorticoid receptor (GR), acting as a GR antagonist. However, a key pharmacological feature of this compound is that its antiglucocorticoid activity is significantly lower than that of mifepristone. This reduced cross-reactivity is a desirable characteristic, potentially leading to a better side-effect profile by minimizing interference with the hypothalamic-pituitary-adrenal (HPA) axis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity and its efficacy in in vivo models.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species/Tissue | RBA (%)¹ | Reference |

| This compound (ZK-98734) | Progesterone | Bonnet Monkey (Endometrium) | 17.8 | |

| Progesterone | Progesterone | Bonnet Monkey (Endometrium) | 100 | |

| This compound (ZK-98734) | Progesterone | Rabbit (Myometrium) | No significant difference from Mifepristone | |

| Mifepristone (RU 486) | Progesterone | Rabbit (Myometrium) | High | |

| This compound (ZK-98734) | Glucocorticoid | - | Much reduced vs. Mifepristone (Specific RBA not found) |

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to the reference compound (Progesterone).

Table 2: In Vivo Efficacy Data (Animal Models)

| Species | Dose & Route | Treatment Schedule | Outcome | Success Rate | Reference |

| Bonnet Monkey | 25 mg/day, s.c. | Mid-luteal phase (Days 20-22) | Menstruation Induction | Not specified | |

| Bonnet Monkey | 25 mg/day, s.c. | Peri-implantation (Days 8-12 post-estradiol peak) | Pregnancy Inhibition | 100% | |

| Bonnet Monkey | 25 mg/day, s.c. | Early Pregnancy (Day 30-32 of cycle) | Abortion | 80% (8 of 10) | |

| Common Marmoset | 5 mg/day, i.m. | 3 consecutive days during mid-pregnancy (Day 80) | Abortion | 100% (Mean interval: 39h) | |

| Guinea Pig | Various | Mid-gestation | Abortion | Equipotent to Mifepristone |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

Protocol: Competitive Receptor Binding Assay

This protocol is a representative method for determining the relative binding affinity (RBA) of a test compound like this compound for the progesterone receptor, based on methodologies described in the literature.

Objective: To quantify the affinity of this compound for the progesterone receptor relative to a known ligand.

Materials:

-

Cytosol Preparation: Myometrium from estrogen-primed immature female rabbits.

-

Radioligand: Tritiated promegestone ([³H]-R5020).

-

Reference Compound: Unlabeled promegestone (R5020).

-

Test Compound: this compound (ZK-98734).

-

Buffers and Reagents: Tris-HCl buffer, charcoal-dextran suspension.

-

Equipment: Ultracentrifuge, scintillation counter, isoelectric focusing apparatus.

Methodology:

-

Cytosol Preparation: Homogenize rabbit myometrium tissue in a cold buffer. Centrifuge at high speed (e.g., 105,000 x g) to obtain the supernatant (cytosol), which contains the soluble progesterone receptors.

-

Incubation: In a series of tubes, incubate a fixed amount of cytosol and a fixed concentration of [³H]-R5020.

-

Competition: To these tubes, add increasing concentrations of either the unlabeled reference compound (R5020) to generate a standard curve, or the test compound (this compound).

-

Separation of Bound/Unbound Ligand: After incubation to equilibrium, separate the receptor-bound [³H]-R5020 from the free radioligand. This is commonly done by adding a charcoal-dextran suspension, which adsorbs the free ligand, followed by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-R5020 against the logarithm of the competitor concentration. Determine the concentration of each compound required to displace 50% of the specifically bound radioligand (IC50).

-

RBA Calculation: Calculate the RBA using the formula: RBA (%) = (IC50 of Reference / IC50 of Test Compound) x 100.

Protocol: In Vivo Antifertility Assay in a Primate Model

This protocol describes a representative in vivo experiment to assess the efficacy of this compound in terminating early pregnancy, based on studies conducted in bonnet monkeys.

Objective: To determine the abortifacient efficacy of this compound in a non-human primate model.

Materials:

-

Animal Model: Adult, female, regularly cycling bonnet monkeys (Macaca radiata).

-

Test Compound: this compound (ZK-98734) dissolved in a suitable vehicle (e.g., sesame oil).

-

Equipment: Cages for housing, equipment for blood collection and hormone analysis (e.g., RIA/ELISA), ultrasound equipment for pregnancy confirmation.

Methodology:

-

Animal Selection and Monitoring: Select healthy, female monkeys with a history of regular menstrual cycles. Monitor cycles by daily vaginal swabs. Allow mating with a male of proven fertility around the expected time of ovulation.

-

Pregnancy Confirmation: Confirm pregnancy through hormonal assays (e.g., chorionic gonadotropin) and/or ultrasound visualization of the gestational sac.

-

Treatment Administration: On specific days of gestation (e.g., Days 30-32 of the menstrual cycle), administer this compound at a predetermined dose (e.g., 25 mg/day) via a specific route (e.g., subcutaneous injection) for a set duration. A control group should receive the vehicle only.

-

Monitoring: Observe animals daily for clinical signs such as vaginal bleeding. Collect blood samples at regular intervals (e.g., daily or every other day) to measure serum progesterone levels.

-

Endpoint Assessment: The primary endpoint is the termination of pregnancy, confirmed by a return to baseline hormone levels and the absence of a fetus on a follow-up ultrasound.

-

Data Analysis: Compare the abortion rates between the treatment and control groups. Analyze the hormonal profiles (e.g., rate of progesterone decline) to understand the physiological response to the treatment.

Conclusion

This compound (ZK-98734) is a highly potent and selective progesterone receptor antagonist. Its mechanism of action is centered on the competitive blockade of progesterone receptors, leading to the inhibition of progesterone-dependent gene transcription necessary for sustaining pregnancy. This direct antiprogestogenic effect is complemented by a significantly reduced antiglucocorticoid activity compared to other compounds in its class, suggesting a favorable pharmacological profile. In vivo studies have consistently demonstrated its efficacy as an antifertility agent across multiple species. The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in reproductive health research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New steroids with antiprogestational and antiglucocorticoid activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative binding affinity of antiprogestins ZK 98.299 and ZK 98.734 for progesterone receptors in the endometrium and myometrium of bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical and Biological Properties of Lilopristone

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological effects of this compound (ZK 98.734), a potent progesterone antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and reproductive biology.

Chemical Structure and Identification

This compound is a synthetic, steroidal antiprogestogen.[1][2] Its chemical structure is similar to mifepristone, with a key difference in the C17α substituent, which contributes to its distinct activity profile.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (8S,11R,13S,14S,17R)-11-(4-(dimethylamino)phenyl)-17-hydroxy-17-((Z)-3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [3] |

| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])C(--INVALID-LINK--C1)=C5C(CC3)=CC(CC5)=O | [3] |

| InChI Key | RCOWGILQXUPXEW-FUSOFXSQSA-N | |

| CAS Number | 97747-88-1 | |

| Molecular Formula | C29H37NO3 | |

| Molecular Weight | 447.61 g/mol | |

| Synonyms | ZK-98.734, ZK98734, Lilopristona, Lilopristonum |

Mechanism of Action

This compound functions as a competitive progesterone receptor (PR) antagonist. Its primary mechanism involves blocking the action of progesterone at the endometrial level, which disrupts the normal uterine environment required for the establishment and maintenance of pregnancy. It is inferred that the binding of this compound to the PR induces a conformational change in the receptor-ligand complex, which prevents its interaction with specific binding sites on the chromatin, thereby inhibiting gene expression.

Compared to the well-known progesterone antagonist mifepristone, this compound exhibits a more favorable profile for certain applications. It has an antiprogestin effect that is 1 to 3 times that of mifepristone, while its antiglucocorticoid activity is significantly lower, at only 10% of that of mifepristone. This compound shows minimal affinity for estrogen, androgen, and mineralocorticoid receptors.

Additionally, this compound has been shown to increase the local content of prostaglandins (PG) in the uterus by promoting their synthesis and release while inhibiting their catabolism. This contributes to its anti-gestational effects, including luteolysis and endometrial shedding.

References

Lilopristone: A Technical Guide to a Selective Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilopristone (developmental code ZK 98.734) is a synthetic steroid that functions as a potent and selective progesterone receptor (PR) antagonist.[1][2][3] Structurally similar to mifepristone, it exhibits strong anti-progestational effects with significantly reduced antiglucocorticoid activity, making it a compound of interest for various therapeutic applications, including menstrual cycle regulation, emergency contraception, and medical termination of pregnancy.[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Progesterone, acting through its cognate nuclear receptors (PR-A and PR-B), plays a critical role in the establishment and maintenance of pregnancy, as well as in the regulation of the menstrual cycle. Progesterone receptor antagonists, such as this compound, competitively block these receptors, thereby inhibiting the biological effects of progesterone. This antagonism leads to a cascade of physiological events, including alterations in the endometrium that hinder implantation, induction of menstruation, and, in a pregnant uterus, termination of gestation.[5]

This compound's selectivity, with its diminished interaction with the glucocorticoid receptor compared to mifepristone, presents a potential advantage in reducing off-target side effects. This guide delves into the core scientific data and methodologies relevant to the study of this compound for research and drug development purposes.

Mechanism of Action

This compound exerts its effects primarily through competitive antagonism of the progesterone receptor. By binding to the ligand-binding domain of the PR, it prevents the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade of progesterone-mediated signaling disrupts the normal physiological processes dependent on this hormone.

Progesterone Receptor Signaling Pathway

The progesterone receptor signaling pathway can be broadly divided into genomic and non-genomic pathways. This compound primarily interferes with the genomic pathway.

-

Genomic Pathway: Progesterone binding to the PR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. The activated PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. This compound, by binding to the PR, induces a conformational change that prevents the recruitment of co-activators and may even recruit co-repressors, thereby silencing gene expression.

-

Non-Genomic Pathway: Progesterone can also elicit rapid cellular responses through membrane-associated PRs (mPRs) and interactions with signaling molecules in the cytoplasm, such as Src kinases, leading to the activation of pathways like the MAPK/ERK cascade. The direct effects of this compound on these non-genomic pathways are less well-characterized.

Quantitative Data

While specific binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound are not consistently reported in publicly available literature, comparative data and results from in vivo studies provide valuable insights into its potency and efficacy.

Receptor Binding and In Vitro Activity

Data on the relative binding affinity and functional antagonism of this compound compared to mifepristone.

| Compound | Progesterone Receptor (PR) Affinity | Glucocorticoid Receptor (GR) Affinity | Reference(s) |

| This compound (ZK 98.734) | High, potent antagonist | Much reduced compared to Mifepristone | |

| Mifepristone (RU486) | High, potent antagonist (IC50 ≈ 0.2 nM) | High, potent antagonist (IC50 ≈ 2.6 nM) |

In Vivo Efficacy (Animal Studies)

Summary of key findings from in vivo studies in non-human primates.

| Species | Dosage | Effect | Reference(s) |

| Bonnet Monkeys | 25 mg/day (s.c.) during mid-luteal phase | Induction of menstruation within 2-4 days | |

| Bonnet Monkeys | 25 mg/day (s.c.) around implantation | 100% prevention of pregnancy | |

| Bonnet Monkeys | 25 mg/day (s.c.) on days 30-32 of gestation | Abortion in 8 out of 10 animals | |

| Common Marmoset | 5 mg/day (i.m.) for 3 days post-ovulation | Premature drop in plasma progesterone and shortened ovarian cycle | |

| Common Marmoset | 5 mg/day (i.m.) on day 20 or 40 of gestation | Drop in progesterone levels and decidual collapse | |

| Common Marmoset | 5 mg/day (i.m.) on day 80 of gestation | Expulsion of fetuses (mean interval of 39 hours) |

Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound in humans is limited. The table below provides data for the related compound, mifepristone, for comparative context. This compound's pharmacokinetics are noted to be less well-characterized.

| Parameter | Mifepristone (200 mg, oral) | Reference(s) |

| Cmax (Maximum Concentration) | ~1.98 mg/L | |

| Tmax (Time to Cmax) | ~1.33 hours | |

| AUC (Area Under the Curve) | ~39.7 mg·h/L | |

| Half-life (t½) | ~18 hours |

Note: Pharmacokinetic parameters can vary significantly based on dose and individual patient factors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize progesterone receptor antagonists like this compound.

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Objective: To determine the relative binding affinity (RBA) or inhibitory constant (Ki) of this compound for the progesterone receptor.

Materials:

-

Cytosol preparation from a PR-rich source (e.g., rabbit uterus or T47D cells)

-

Radiolabeled progestin (e.g., [³H]ORG 2058 or [³H]R5020)

-

Unlabeled progesterone (for standard curve)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Cytosol Preparation: Homogenize the tissue or cells in buffer and centrifuge to obtain the cytosolic fraction containing the PR.

-

Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of either unlabeled progesterone (for the standard curve) or the test compound (this compound).

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant, which represents the bound radioligand, using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

T47D Cell Alkaline Phosphatase Induction Assay

This is a cell-based functional assay to measure the progestational or anti-progestational activity of a compound. In the human breast cancer cell line T47D, progestins induce the expression of alkaline phosphatase (ALP).

Objective: To determine the antagonist activity of this compound by measuring its ability to inhibit progesterone-induced ALP activity.

Materials:

-

T47D human breast cancer cells

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum

-

Progesterone (or a synthetic progestin like R5020)

-

Test compound (this compound)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

NaOH solution

-

Microplate reader

Procedure:

-

Cell Culture: Culture T47D cells in appropriate medium until they reach a suitable confluency.

-

Hormone Deprivation: Replace the growth medium with a steroid-free medium for 24-48 hours to reduce basal ALP activity.

-

Treatment: Treat the cells with:

-

Vehicle control

-

Progesterone (agonist) at a concentration that gives a submaximal response (e.g., EC80)

-

This compound alone (to check for agonist activity)

-

Progesterone in combination with increasing concentrations of this compound.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ALP induction.

-

Cell Lysis and Assay: Lyse the cells and incubate the lysate with the pNPP substrate. The ALP enzyme will convert pNPP to p-nitrophenol, which is yellow.

-

Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. Plot the percentage of progesterone-induced ALP activity against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent progesterone receptor antagonist with a favorable pharmacological profile characterized by high selectivity and reduced antiglucocorticoid activity compared to first-generation antiprogestins. The data from in vitro and in vivo studies demonstrate its efficacy in blocking progesterone action, leading to its potential use in fertility regulation and other progesterone-dependent conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel progesterone receptor modulators. Further research, particularly clinical trials with comprehensive pharmacokinetic and pharmacodynamic assessments, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiglucocorticoid Profile of Lilopristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilopristone (developmental code name ZK 98.734) is a synthetic steroid primarily characterized by its potent antiprogestogenic activity.[1][2] While its primary therapeutic applications have been explored in the context of fertility regulation, its interaction with the glucocorticoid receptor (GR) is a critical aspect of its pharmacological profile. This technical guide provides an in-depth analysis of the antiglucocorticoid activity of this compound, offering a comparative perspective with the well-characterized antiglucocorticoid, mifepristone (RU-486). It is established that this compound possesses significantly reduced antiglucocorticoid activity compared to mifepristone.[2] This document synthesizes the available data on its receptor binding and functional activity, details the experimental protocols for assessing antiglucocorticoid effects, and visualizes the underlying molecular mechanisms.

Introduction to this compound's Glucocorticoid Receptor Interaction

This compound is a steroidal antiprogestogen that exhibits a degree of cross-reactivity with the glucocorticoid receptor.[2] This interaction, although weaker than its affinity for the progesterone receptor, is a key differentiator from other progestin modulators and a crucial consideration in its preclinical and clinical evaluation. The antiglucocorticoid effects of compounds like this compound are generally considered off-target effects when the primary goal is progesterone receptor modulation. Understanding the extent of this activity is vital for predicting potential side effects and for the development of more selective next-generation compounds.

The structural differences between this compound and mifepristone, particularly in the C17α side chain, are thought to contribute to its reduced affinity for the glucocorticoid receptor.[2] While both compounds are potent antiprogestins, this variation in antiglucocorticoid potency has significant implications for their clinical utility and safety profiles.

Quantitative Analysis of Receptor Binding and Functional Activity

Precise quantitative data on the antiglucocorticoid activity of this compound is not extensively available in publicly accessible literature. However, it is consistently reported to have a much lower antiglucocorticoid potency compared to mifepristone. For a comprehensive understanding, the following tables summarize the known quantitative data for the comparator compound, mifepristone, and provide a qualitative assessment for this compound based on existing literature.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Relative Binding Affinity (RBA) (%) [Dexamethasone = 100%] |

| Mifepristone (RU-486) | Rat Thymus Cytosol | [³H]-Dexamethasone | High (Specific values vary across studies) |

| This compound (ZK 98.734) | Not Publicly Available | Not Publicly Available | Reported to be significantly lower than mifepristone |

Table 2: In Vitro Antiglucocorticoid Activity

| Compound | Cell Line | Assay Principle | Agonist | IC50 |

| Mifepristone (RU-486) | Various (e.g., HeLa, T47D) | Inhibition of Dexamethasone-induced MMTV-luciferase reporter gene expression | Dexamethasone | Potent (nM range) |

| This compound (ZK 98.734) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Reported to be significantly higher than mifepristone |

Molecular Mechanism of Action: Glucocorticoid Receptor Antagonism

Glucocorticoids, such as cortisol, exert their effects by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it acts as a ligand-activated transcription factor, binding to glucocorticoid response elements (GREs) on DNA to regulate gene expression.

This compound, as a GR antagonist, competitively binds to the ligand-binding domain (LBD) of the GR. This binding prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.

Experimental Protocols for Assessing Antiglucocorticoid Activity

The evaluation of a compound's antiglucocorticoid activity involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of this compound for the glucocorticoid receptor compared to a reference glucocorticoid, typically dexamethasone.

Materials:

-

Test compound (this compound)

-

Reference compound (Dexamethasone)

-

Radiolabeled glucocorticoid ([³H]-Dexamethasone)

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat thymus or liver)

-

Assay buffer (e.g., Tris-HCl buffer with molybdate and dithiothreitol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cytosolic extracts from appropriate tissues known to express high levels of GR.

-

In a series of tubes, incubate a fixed concentration of [³H]-Dexamethasone with the cytosolic extract.

-

To these tubes, add increasing concentrations of unlabeled dexamethasone (for standard curve) or this compound.

-

Incubate the mixture to allow competitive binding to reach equilibrium.

-

Separate the receptor-bound from unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50).

-

Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of this compound) x 100

References

Lilopristone: A Technical Overview of its Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilopristone (developmental code ZK 98.734) is a synthetic steroid that functions as a potent progesterone receptor antagonist.[1] Developed by Schering in 1985, it has been investigated for its potential applications in fertility regulation, including the induction of menstruation, prevention of implantation, and termination of pregnancy.[1][2] Structurally similar to mifepristone (RU-486), this compound exhibits a high affinity for the progesterone receptor while reportedly possessing reduced antiglucocorticoid activity, a characteristic that could offer a more favorable side-effect profile.[1] This document provides a comprehensive technical guide on the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, based on publicly available scientific literature.

Discovery and Synthesis

This compound was first patented by Schering AG in 1985.[1] While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain, a plausible synthetic route can be inferred from patents for structurally related 11β-aryl-substituted steroids, such as mifepristone analogues.

The synthesis of such compounds generally commences from a readily available steroid precursor, such as estrone. A key step in the synthesis of this compound and related compounds is the stereoselective introduction of the bulky 11β-aryl group. This is often achieved through the reaction of an organometallic reagent, such as a Grignard reagent derived from 4-bromo-N,N-dimethylaniline, with a 5α,10α-epoxide intermediate of the steroid core. Subsequent modification of the C17 side chain to introduce the characteristic (Z)-3-hydroxypropenyl group, followed by deprotection and isomerization steps, would lead to the final this compound molecule. A Russian patent (RU2165938C1) details the synthesis of a closely related compound, 17β-hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-inyl)-estra-4,9-diene-3-one, providing insights into the potential chemical transformations involved.

Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR). Progesterone, a crucial hormone for the establishment and maintenance of pregnancy, binds to its intracellular receptor, leading to a conformational change that allows the receptor-hormone complex to translocate to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes essential for endometrial receptivity and pregnancy maintenance.

This compound, due to its structural similarity to progesterone, binds to the progesterone receptor with high affinity. However, this binding does not induce the correct conformational change required for receptor activation. Instead, it prevents progesterone from binding and activating the receptor, thereby blocking the downstream signaling cascade. This antagonism of progesterone's effects leads to a series of physiological responses, including:

-

Inhibition of endometrial maturation: Prevents the endometrium from becoming receptive to blastocyst implantation.

-

Increased uterine contractility: May be partly due to an increase in prostaglandin levels.

-

Luteolysis: In some species, it can lead to a decrease in progesterone production by the corpus luteum.

These actions collectively contribute to its effects of preventing implantation and terminating early pregnancy.

Data Presentation

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| Synonyms | ZK-98734, ZK-734 |

| Molecular Formula | C₂₉H₃₇NO₃ |

| Molar Mass | 447.61 g/mol |

| CAS Number | 97747-88-1 |

Pharmacological Data

| Parameter | Value | Reference(s) |

| Progesterone Receptor Binding Affinity (Ki) | Not Reported in Publicly Available Literature | - |

| Glucocorticoid Receptor Binding Affinity (Ki) | Not Reported in Publicly Available Literature | - |

| Antiglucocorticoid Activity | Much reduced in comparison to mifepristone |

Pharmacokinetic Data

| Parameter | Value | Reference(s) |

| Bioavailability | Not Reported in Publicly Available Literature | - |

| Half-life | Not Reported in Publicly Available Literature | - |

| Metabolism | Not Reported in Publicly Available Literature | - |

| Excretion | Not Reported in Publicly Available Literature | - |

Experimental Protocols

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to the progesterone receptor.

1. Materials:

-

Receptor Source: Cytosolic fraction from progesterone target tissues (e.g., rabbit uterus) or cells expressing the human progesterone receptor.

-

Radioligand: A high-affinity radiolabeled progestin, such as [³H]-ORG 2058.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.

-

Washing Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

2. Procedure:

-

Prepare the receptor source by homogenization and centrifugation to obtain the cytosolic fraction.

-

In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or a reference compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold washing buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies in Non-Human Primates

Bonnet Monkeys (Macaca radiata)

-

Induction of Menstruation:

-

Subjects: Regularly menstruating female bonnet monkeys.

-

Treatment: this compound (25 mg/day, subcutaneous) administered during the mid-luteal phase (Days 20-22 of the menstrual cycle).

-

Observations: Onset of menstruation and measurement of circulating progesterone levels.

-

Results: Menstruation was induced within 2-4 days of treatment initiation, accompanied by a premature drop in progesterone levels.

-

-

Inhibition of Implantation:

-

Subjects: Mated female bonnet monkeys.

-

Treatment: this compound (25 mg/day, subcutaneous) administered around the time of expected implantation (between Days 8 and 12 after the mid-cycle peak in estradiol).

-

Observations: Prevention of pregnancy.

-

Results: 100% pregnancy protection was observed.

-

-

Termination of Early and Mid-Pregnancy:

-

Subjects: Pregnant female bonnet monkeys.

-

Treatment: this compound (25 mg/day, subcutaneous) administered on Days 30-32 of the menstrual cycle (early pregnancy) or around Day 50 (mid-pregnancy).

-

Observations: Induction of abortion and monitoring of serum progesterone levels.

-

Results: Abortion was induced in 8 out of 10 animals in early pregnancy and in all animals in mid-pregnancy. A significant decrease in serum progesterone was also noted.

-

Common Marmosets (Callithrix jacchus)

-

Termination of Pregnancy:

-

Subjects: Pregnant common marmosets.

-

Treatment: this compound (5 mg/day, intramuscularly for 3 consecutive days) administered at different stages of pregnancy (Day 20, Day 40, or Day 80 after the mid-cycle estradiol peak).

-

Observations: Induction of abortion, vaginal bleeding, and changes in plasma progesterone levels.

-

Results: Treatment on Day 20 or 40 induced a drop in progesterone and decidual collapse. Treatment on Day 80 resulted in the expulsion of fetuses with a mean induction-abortion interval of 39 hours.

-

Conclusion

This compound is a potent progesterone antagonist with demonstrated efficacy in primate models for the control of fertility. Its discovery as a compound with potentially reduced antiglucocorticoid activity compared to mifepristone highlights a significant direction in the development of more selective progesterone receptor modulators. While detailed information on its synthesis and quantitative pharmacological parameters is not widely available in the public literature, the existing research provides a solid foundation for understanding its mechanism of action and in vivo effects. Further research and disclosure of proprietary data would be necessary to fully elucidate the complete profile of this compound for potential clinical and research applications.

References

Lilopristone's Effects on the Endometrium: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lilopristone (developmental code name ZK 98.734) is a potent steroidal progesterone receptor (PR) antagonist.[1] Its primary mechanism of action involves high-affinity binding to progesterone receptors, thereby competitively inhibiting the action of endogenous progesterone.[1] This antagonism disrupts the critical hormonal balance required for the normal development and maintenance of the endometrium, leading to a range of physiological effects. These effects include the inhibition of endometrial transformation and maturation, induction of menstruation, prevention of blastocyst implantation, and termination of early pregnancy.[2][3] This document provides a comprehensive technical overview of the effects of this compound on the endometrium, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Mechanism of Action

This compound functions as a pure competitive antagonist at the progesterone receptor (PR), exhibiting a binding affinity greater than progesterone itself.[2] By blocking progesterone's effects, this compound disrupts the downstream signaling necessary for the establishment and maintenance of a receptive endometrium. Progesterone is essential for the transformation of the proliferative endometrium (driven by estrogen) into a secretory endometrium capable of supporting implantation.

This compound's antagonism leads to the following key endometrial events:

-

Inhibition of Transformation: It prevents the normal secretory transformation and maturation of the endometrium, creating an asynchronous environment unsuitable for blastocyst implantation.

-

Endometrial Shedding: By blocking progesterone support, this compound induces endometrial breakdown and shedding, resulting in menstruation or uterine bleeding. This effect is observed even when luteolysis (the breakdown of the corpus luteum) is prevented by exogenous hCG, indicating a direct effect on the endometrium.

-

Increased Prostaglandin Synthesis: this compound has been shown to promote the synthesis and release of prostaglandins (PG) in uterine decidual cells, which contributes to its anti-pregnancy effects.

Quantitative Data on Endometrial Effects

The following tables summarize quantitative findings from various preclinical and clinical studies on this compound and the related progesterone receptor modulator, mifepristone, for comparative context.

Table 1: Effects of this compound on Reproductive and Endometrial Parameters

| Parameter | Species | Dosage & Regimen | Result | Citation(s) |

|---|---|---|---|---|

| Induction of Menstruation | Bonnet Monkeys | 25 mg/day, s.c. during mid-luteal phase | Menstruation induced within 2-4 days. | |

| Inhibition of Implantation | Bonnet Monkeys | 25 mg/day, s.c. around time of implantation | 100% pregnancy protection. | |

| Inhibition of Implantation | Guinea Pigs | Administration before implantation (Day 1-4) | Completely blocked implantation. | |

| Termination of Early Pregnancy | Bonnet Monkeys | 25 mg/day, s.c. on Days 30-32 of cycle | 80% abortion rate (8 out of 10 animals). | |

| Termination of Mid-Pregnancy | Bonnet Monkeys | 25 mg/day, s.c. around Day 50 post-estradiol peak | 100% abortion rate (4 out of 4 animals). | |

| Termination of Pregnancy | Common Marmosets | 5 mg/day, i.m. for 3 days (on Day 80) | Fetal expulsion with a mean interval of 39 hours. | |

| Serum Progesterone Levels | Bonnet Monkeys | 25 mg/day, s.c. during early pregnancy | Significant decrease observed on Day 3 of treatment. |

| Complete Abortion Rate | Humans | 12.5-100 mg, 2 times/day for 4 days | 68% overall complete abortion rate. | |

Table 2: Comparative Endometrial Effects of Mifepristone (Related PRM)

| Parameter | Species | Dosage & Regimen | Result | Citation(s) |

|---|---|---|---|---|

| Endometrial Thickness | Humans | 2 or 5 mg/day for 120 days | Increased in one study population, decreased in another. | |

| Endometrial Thickness | Humans | 1 mg/day for 150 days | Increased thickness observed in 25% of monophasic cycles. | |

| Markers of Proliferation | Humans | 2 or 5 mg/day for 120 days | Significant decrease in mitotic index and Ki67 staining. | |

| Uterine Bleeding Duration | Humans | Single dose (400-600 mg) + Gemeprost | Median duration of 13 days (range 1-44 days). | |

| Measured Blood Loss | Humans | Single dose (400-600 mg) + Gemeprost | Median loss of 74 ml (range 14-512 ml). |

| Endometrial Histology | Humans | 50 mg/day for 6 months | Significant regression in visible endometriotic lesions. | |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in key studies of this compound.

Protocol 1: Study of Menstruation Induction, Nidation Inhibition, and Pregnancy Termination in Bonnet Monkeys

-

Objective: To evaluate the effects of this compound on the menstrual cycle and pregnancy.

-

Subjects: Adult female bonnet monkeys (Macaca radiata) with regular menstrual cycles.

-

Drug Administration: this compound (ZK 98.734) administered subcutaneously (s.c.) at a dose of 25 mg/day.

-

Experimental Groups:

-

Menstruation Induction: Treatment during the mid-luteal phase (Days 20-22 of the cycle).

-

Nidation Inhibition: Treatment in mated animals around the time of implantation (Days 8-12 after mid-cycle estradiol peak).

-

Pregnancy Termination: Treatment in pregnant animals at different stages (Days 30-32 of the cycle or ~Day 50 post-estradiol peak).

-

-

Assessments:

-

Daily observation for vaginal bleeding.

-

Serum progesterone and estradiol levels measured by radioimmunoassay.

-

Pregnancy confirmation via hormone levels and ultrasound.

-

-

Reference:

Protocol 2: Study of Abortifacient Potency in Common Marmosets

-

Objective: To study the effects of this compound on implantation and pregnancy at different stages.

-

Subjects: Adult female common marmosets (Callithrix jacchus jacchus).

-

Drug Administration: this compound (ZK 98.734) administered intramuscularly (i.m.) at a dose of 5 mg/day for 3 consecutive days.

-

Experimental Groups (Timing of Treatment):

-

Day 8 post-estradiol peak (in mated animals).

-

Day 20 of pregnancy.

-

Day 40 of pregnancy.

-

Day 80 of pregnancy.

-

-

Assessments:

-

Plasma progesterone levels.

-

Observation for vaginal bleeding and expulsion of fetuses.

-

Histological examination of the endometrium for decidual collapse.

-

-

Reference:

Histological and Morphological Endometrial Changes

Administration of this compound results in distinct histological changes within the endometrium. In guinea pigs treated after implantation, the implantation site showed collapse, atrophy, and degeneration. Histological examination revealed blastocyst hemorrhage and leukocyte infiltration. Similarly, studies in marmosets noted "decidual collapse" following treatment.

For comparison, long-term administration of other progesterone receptor modulators like mifepristone is associated with an antiproliferative action on the endometrium. Histological findings can include inactive or cystic proliferative changes with a dense stroma. These changes, sometimes referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC), are characterized by non-physiological features like cystic glandular dilatation but are typically not associated with hyperplasia or atypia and are considered reversible.

Clinical and Therapeutic Implications

The potent effects of this compound on the endometrium underpin its potential for a range of clinical applications in reproductive health:

-

Contraception: By inhibiting implantation, this compound has potential as a post-coital or emergency contraceptive.

-

Induction of Menstruation: Its ability to induce endometrial shedding makes it a candidate for inducing missed menses.

-

Medical Termination of Pregnancy: this compound has demonstrated efficacy as an abortifacient in both early and mid-pregnancy in primate models.

-

Treatment of Progesterone-Dependent Conditions: Like other PRMs, this compound could theoretically have applications in treating conditions such as endometriosis or uterine fibroids, where suppressing endometrial proliferation is beneficial.

Conclusion

This compound exerts powerful, direct effects on the endometrium by antagonizing the progesterone receptor. This action disrupts the normal cycle of endometrial development, preventing maturation and secretory transformation, which effectively inhibits implantation and can terminate established pregnancies. Preclinical data robustly support its efficacy in these areas. While clinical development has been limited compared to its analogue mifepristone, the data clearly establish this compound as a potent modulator of endometrial function with significant therapeutic potential in reproductive medicine. Further research could elucidate its long-term safety profile and comparative efficacy in treating other progesterone-dependent gynecological disorders.

References

Early Research on Lilopristone (ZK-98734): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilopristone (developmental code ZK-98734) is a synthetic steroidal progesterone receptor antagonist that was the subject of early research for its potential applications in fertility regulation, including contraception and pregnancy termination. This document provides a technical overview of the foundational preclinical research on this compound, summarizing its mechanism of action, and findings from key animal studies. While detailed quantitative data on receptor binding affinities and pharmacokinetics from early studies are not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a comprehensive understanding of the initial scientific investigations into this compound.

Introduction

This compound (ZK-98734) emerged from research into progesterone antagonists, a class of compounds designed to competitively inhibit the biological effects of progesterone. Progesterone is a critical hormone for the establishment and maintenance of pregnancy. By blocking the progesterone receptor (PR), antagonists like this compound can disrupt the normal physiological processes required for successful gestation, leading to effects such as inhibition of ovulation, prevention of implantation, and termination of early pregnancy.[1][2] Developed by Schering, this compound is structurally similar to mifepristone (RU-486) but was reported to possess significantly reduced antiglucocorticoid activity, a notable characteristic aimed at improving its safety and specificity profile.[2]

Mechanism of Action

This compound functions as a competitive antagonist of the progesterone receptor. It binds to the PR with high affinity, preventing the endogenous ligand, progesterone, from binding and initiating the downstream signaling cascades necessary for the maintenance of pregnancy. The binding of progesterone to its receptor typically induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription.

This compound, upon binding to the PR, induces a different conformational change that prevents the receptor from adopting its transcriptionally active state. This effectively blocks the expression of progesterone-dependent genes that are essential for endometrial receptivity, implantation, and the continuation of pregnancy.[3]

Signaling Pathway

The following diagram illustrates the generalized mechanism of action for a progesterone receptor antagonist like this compound.

References

Pharmacological Profile of Lilopristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilopristone (developmental code: ZK 98.734) is a potent, synthetic, steroidal progesterone receptor (PR) antagonist with significantly reduced glucocorticoid receptor (GR) activity compared to its structural analog, mifepristone (RU486). This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. This compound effectively antagonizes progesterone at its receptor, leading to various physiological effects, including the induction of menstruation, inhibition of implantation, and termination of pregnancy, as demonstrated in primate models. Its high affinity for the progesterone receptor and its differential activity profile make it a subject of significant interest in reproductive health research.

Introduction

This compound is a synthetic steroid that acts as a competitive antagonist at the progesterone receptor. Its primary mechanism of action involves blocking the effects of progesterone, a hormone crucial for the establishment and maintenance of pregnancy. By binding to the progesterone receptor, this compound prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of progesterone-responsive genes. This leads to changes in the endometrium, making it unreceptive to implantation and unable to support a pregnancy. In addition to its effects on the endometrium, this compound has been shown to decrease the bioavailability of progesterone.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with steroid hormone receptors.

Table 1: Progesterone Receptor Binding Affinity

| Parameter | Value | Species | Tissue | Notes |

| Relative Binding Affinity (RBA) | 17.8 | Bonnet Monkey | Endometrium | Progesterone = 100[1] |

Table 2: In Vivo Efficacy in Primate Models

| Study Objective | Species | Dosage | Outcome | Reference |

| Induction of Menstruation | Bonnet Monkey | 25 mg/day (s.c.) for 3 days (mid-luteal phase) | Menstruation induced within 2-4 days. | [2] |

| Inhibition of Nidation | Bonnet Monkey | 25 mg/day (s.c.) around time of implantation | 100% pregnancy protection. | [2] |

| Termination of Early Pregnancy | Bonnet Monkey | 25 mg/day (s.c.) on Days 30-32 of menstrual cycle | 80% abortion rate (8 out of 10 animals). | [2] |

| Termination of Mid-Pregnancy | Bonnet Monkey | 25 mg/day (s.c.) around Day 50 after estradiol peak | 100% abortion rate (4 out of 4 animals). | [2] |

| Termination of Pregnancy | Common Marmoset | 5 mg/day (i.m.) for 3 consecutive days | Effective in terminating early and mid-pregnancy. |

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the relative binding affinity of this compound for the progesterone receptor, based on standard competitive radioligand binding assay principles.

-

Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor in comparison to progesterone.

-

Materials:

-

Tissue source of progesterone receptor (e.g., endometrial or myometrial cytosol from estrogen-primed ovariectomized bonnet monkeys).

-

Radiolabeled progesterone (e.g., [³H]-progesterone).

-

Unlabeled progesterone (for standard curve).

-

This compound (ZK 98.734).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cytosol Preparation: Homogenize the target tissue in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.

-

Competitive Binding Incubation: In assay tubes, combine a fixed concentration of [³H]-progesterone with increasing concentrations of unlabeled progesterone (for the standard curve) or this compound. Add a constant amount of the cytosol preparation to each tube.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-progesterone against the logarithm of the competitor concentration. The IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is calculated as the ratio of the IC50 of progesterone to the IC50 of this compound, multiplied by 100.

-

In Vivo Induction of Menstruation in Bonnet Monkeys

This protocol is based on studies investigating the effects of this compound on the menstrual cycle in bonnet monkeys.

-

Objective: To assess the ability of this compound to induce menstruation during the luteal phase of the menstrual cycle.

-

Animals: Adult female bonnet monkeys with regular menstrual cycles.

-

Procedure:

-

Cycle Monitoring: Monitor the menstrual cycles of the monkeys to determine the timing of the mid-luteal phase (e.g., Days 20-22 of the cycle).

-

Drug Administration: Administer this compound (e.g., 25 mg/day, subcutaneously) for a specified duration (e.g., 3 consecutive days).

-

Observation: Observe the animals daily for the onset of vaginal bleeding (menstruation).

-

Hormone Level Monitoring: Collect blood samples at regular intervals to measure serum progesterone and estradiol levels to assess the effects on the corpus luteum.

-

Control: In a control cycle, the vehicle used to dissolve this compound is administered following the same schedule.

-

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the progesterone receptor. Upon binding, it induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription. This effectively blocks the physiological effects of progesterone.

Recent evidence suggests that progesterone receptor antagonists, including this compound, may also exert their effects through modulation of intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Mechanism of this compound Action via NF-κB Pathway

Studies have shown that this compound can suppress the expression of NF-κB p65 and its mRNA in ectopic stromal cells. This suggests that part of this compound's therapeutic effect may be mediated through the inhibition of NF-κB, a key regulator of inflammation and cell survival. The following diagram illustrates a proposed signaling pathway.

Caption: Proposed signaling pathway for this compound's inhibition of the NF-κB pathway.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram outlines a typical workflow to investigate the effect of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow to study this compound's effect on the NF-κB pathway.

Conclusion

This compound is a potent progesterone receptor antagonist with a distinct pharmacological profile characterized by high anti-progestational activity and reduced anti-glucocorticoid effects. Its efficacy in primate models for controlling menstruation and fertility highlights its potential as a research tool and a lead compound for the development of new reproductive health agents. Further research is warranted to fully elucidate its molecular mechanisms of action, including its effects on intracellular signaling pathways like NF-κB, and to explore its full therapeutic potential.

References

- 1. Treatment with a progesterone antagonist ZK 98.299 delays endometrial development without blocking ovulation in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Aspects of Lilopristone's Role in Antifertility Research

Introduction

This compound (developmental code name ZK 98.734) is a synthetic, steroidal antiprogestogen that has been a subject of significant interest in antifertility research.[1][2][3] As a competitive progesterone receptor (PR) antagonist, its primary mechanism involves blocking the physiological actions of progesterone, a hormone crucial for the establishment and maintenance of pregnancy.[4][5] This blockade disrupts the normal female reproductive cycle, leading to effects such as the induction of menstruation, inhibition of embryo implantation (nidation), and termination of pregnancy.

Structurally similar to mifepristone (RU-486), this compound differs only in the C17α side chain. This modification results in a pharmacological profile with potent antiprogestogenic effects, reportedly 1 to 3 times that of mifepristone, but with substantially reduced antiglucocorticoid activity (approximately 10% of mifepristone's). This enhanced selectivity makes this compound a compound of interest for applications in fertility regulation, including postcoital contraception and medical abortion.

Mechanism of Action

This compound exerts its antifertility effects through a multi-faceted mechanism primarily centered on its high affinity for the progesterone receptor.

-

Competitive Progesterone Receptor Antagonism : this compound competitively binds to progesterone receptors in target tissues such as the endometrium, cervix, and hypothalamus. This binding forms a receptor-ligand complex that is transcriptionally inactive. By preventing the binding of progesterone, this compound blocks the downstream gene expression necessary for the establishment and maintenance of a receptive endometrium for embryo implantation.

-

Endometrial Effects : Progesterone is essential for the transformation of the endometrium from a proliferative to a secretory state, which is necessary for implantation. By blocking PR, this compound inhibits these changes, rendering the endometrium unreceptive to a blastocyst.

-

Luteolytic Effects and Reduced Progesterone Bioavailability : Studies in bonnet monkeys have shown that this compound administration during the mid-luteal phase induces a premature drop in circulating progesterone levels. This suggests a luteolytic effect, potentially mediated by its impact on gonadotropin release. This decrease in progesterone bioavailability further contributes to its antifertility action.

-

Induction of Menstruation and Abortion : In the absence of progesterone support, the endometrial lining breaks down, leading to menstruation. In an established pregnancy, this withdrawal of progesterone support leads to decidual collapse and expulsion of the fetus.

-

Prostaglandin Release : this compound may also promote the synthesis and release of prostaglandins in the uterine decidual cells, which contributes to uterine contractions and the termination of pregnancy.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular mechanism and the logical cascade of events following this compound administration.

Caption: Figure 1: Cellular Mechanism of this compound Action.

Caption: Figure 2: Logical Cascade of this compound's Antifertility Effects.

Quantitative Data from Preclinical Research

The antifertility efficacy of this compound has been demonstrated in non-human primate models, which closely mimic human reproductive physiology.

Table 1: Effects of this compound in Bonnet Monkeys (Macaca radiata)

| Treatment Timing | Dosage & Administration | No. of Animals | Observed Effects & Efficacy | Progesterone Levels | Reference |

| Mid-luteal phase (Days 20-22 of cycle) | 25 mg/day, s.c. | N/A | Menstruation induced within 2-4 days. | Premature drop observed. | |

| Around implantation (Days 8-12 post-estradiol peak) | 25 mg/day, s.c. | N/A | 100% pregnancy protection. | N/A | |

| Early Pregnancy (Day 20 post-estradiol peak) | 25 mg/day, s.c. | 10 | Abortion induced in 8 of 10 animals (80%). | Significant decrease by Day 3 of treatment. | |

| Mid-Pregnancy (Day 50 post-estradiol peak) | 25 mg/day, s.c. | 4 | Abortion induced in all 4 animals (100%). | N/A |

Table 2: Effects of this compound in Common Marmosets (Callithrix jacchus jacchus)

| Treatment Timing | Dosage & Administration | No. of Animals | Observed Effects & Efficacy | Progesterone Levels | Reference |

| Post-ovulation (Day 8 post-estradiol peak) | 5 mg/day for 3 days, i.m. | 8 | Shortened ovarian cycle length. | Premature drop observed. | |

| Early Pregnancy (Day 20 post-estradiol peak) | 5 mg/day for 3 days, i.m. | 5 | Decidual collapse. | Drop observed. | |

| Early Pregnancy (Day 40 post-estradiol peak) | 5 mg/day for 3 days, i.m. | 5 | Decidual collapse; vaginal bleeding within 46h in 3 animals. | Drop observed. | |

| Mid-Pregnancy (Day 80 post-estradiol peak) | 5 mg/day for 3 days, i.m. | N/A | Expulsion of fetuses; mean induction-abortion interval of 39 hours. | N/A |

Quantitative Data from Clinical Research

Clinical data on this compound is less extensive compared to mifepristone. However, one study evaluated its efficacy for terminating early pregnancy.

Table 3: Efficacy of this compound for Early Pregnancy Termination in Humans

| Dosage Regimen | No. of Doses | Duration | Overall Complete Abortion Rate | Peak Blood Concentration (Day 4) | Reference |

| 12.5, 25, 50, and 100 mg | 2 times/day | 4 days | 68% (no dose correlation observed) | ~0.7 pmol/L |

The study noted no significant difference in efficacy between the different dose groups and a result very similar to oral mifepristone alone.

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies that established the antifertility profile of this compound.

Study in Bonnet Monkeys (Macaca radiata)

-

Objective : To evaluate the effects of this compound on menstruation induction, implantation inhibition, and pregnancy termination.

-

Animal Model : Adult female bonnet monkeys with regular menstrual cycles were used.

-

Treatment : this compound (ZK 98.734) was administered subcutaneously (s.c.) at a dose of 25 mg/day.

-

Experimental Groups :

-

Menstrual Induction : Treated during the mid-luteal phase (Days 20-22 of the cycle).

-

Implantation Inhibition : Mated females were treated around the time of implantation (Days 8-12 after the mid-cycle estradiol peak).

-

Pregnancy Termination : Pregnant animals were treated either in early pregnancy (approx. Day 20 post-estradiol peak) or mid-pregnancy (approx. Day 50 post-estradiol peak).

-

-

Monitoring and Data Collection :

-

Menstrual Cycles : Monitored by daily vaginal swabs.

-

Hormone Analysis : Blood samples were collected to measure serum progesterone and estradiol levels via radioimmunoassay to time the treatments relative to the cycle phase.

-

Pregnancy Detection : Confirmed by monitoring progesterone levels and/or ultrasonography.

-

Outcome Assessment : Onset of menstruation and successful termination of pregnancy were the primary endpoints.

-

-

hCG Rescue Experiment : To distinguish between luteolytic and direct endometrial effects, some animals were co-treated with human chorionic gonadotropin (hCG) to maintain luteal function. Despite high progesterone levels being maintained by hCG, the animals still experienced premature menstruation, indicating a direct effect on the endometrium.

Study in Common Marmosets (Callithrix jacchus jacchus)

-

Objective : To study the effects of this compound on implantation and early- to mid-pregnancy.

-

Animal Model : Common marmosets.

-

Treatment : this compound (ZK 98.734) was administered intramuscularly (i.m.) at a dose of 5 mg/day for 3 consecutive days.

-

Experimental Groups : Mated females were treated at different stages post-midcycle estradiol peak: Day 8, Day 20, Day 40, or Day 80.

-

Monitoring and Data Collection :

-

Hormone Analysis : Plasma progesterone levels were measured to assess luteal function.

-

Outcome Assessment : Endpoints included changes in ovarian cycle length, decidual collapse, vaginal bleeding, and expulsion of the fetus. The induction-abortion interval was recorded for the mid-pregnancy group.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Steroidal Structure and Activity of Lilopristone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilopristone (developmental code name ZK 98.734) is a synthetic steroid that functions as a potent progesterone receptor antagonist.[1][2][3] Structurally similar to mifepristone (RU486), it exhibits a high affinity for the progesterone receptor while displaying significantly reduced antiglucocorticoid activity, a distinction that has positioned it as a subject of interest in reproductive health research.[4] This technical guide provides a comprehensive overview of the steroidal structure of this compound, its mechanism of action, and a summary of key experimental findings. Detailed methodologies from pivotal preclinical studies are presented to facilitate reproducibility and further investigation. Furthermore, this document visualizes the progesterone receptor signaling pathway and experimental workflows using the DOT language to provide a clear graphical representation of the complex biological processes involved.

Chemical and Structural Properties

This compound is a C-11 and C-17 substituted norethindrone derivative.[5] Its chemical structure is closely related to that of mifepristone, with the primary difference residing in the C17α substituent. This seemingly minor structural alteration is responsible for the significant reduction in its antiglucocorticoid activity compared to mifepristone.

| Property | Value |

| IUPAC Name | (8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| Synonyms | ZK 98.734, ZK-734 |

| Molecular Formula | C29H37NO3 |

| Molecular Weight | 447.6 g/mol |

| CAS Number | 97747-88-1 |

Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR). By binding to the PR with high affinity, it blocks the downstream signaling cascades that are normally initiated by progesterone. This antagonism disrupts the normal physiological processes dependent on progesterone, such as the maintenance of the endometrium for pregnancy.

The binding of this compound to the PR prevents the receptor from adopting its active conformation, which in turn inhibits the transcription of progesterone-responsive genes. This leads to a cascade of effects including:

-

Endometrial Changes: Inhibition of the transformation and maturation of the endometrium, making it unsuitable for blastocyst implantation.

-

Luteolysis: A potential decrease in progesterone synthesis by the corpus luteum.

-

Increased Prostaglandin Levels: Promotion of the synthesis and release of prostaglandins in uterine decidual cells, which contributes to uterine contractility and expulsion of the conceptus.

Signaling Pathway

The progesterone receptor signaling pathway is a complex process involving both genomic and non-genomic actions. In the classical genomic pathway, progesterone binding to its receptor triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.

This compound, as a Type II progesterone antagonist, binds to the PR and, while promoting its binding to DNA, fails to induce the necessary conformational changes for the recruitment of co-activators, thus inhibiting gene transcription.

Caption: Progesterone receptor signaling pathway antagonism by this compound.

Quantitative Data

The following table summarizes the outcomes of a key preclinical study in bonnet monkeys, demonstrating the dose-dependent effects of this compound.

| Treatment Group | Dosage | Timing of Administration | Outcome | Reference |